

NI-57: a structurally distinct BRPF1 inhibitor for comparative studies.

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Compound of Interest

Compound Name: GSK-5959

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A Comparative Guide to NI-57: A Structurally Distinct BRPF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NI-57, a potent inhibitor of the Bromodomain and PHD Finger-containing Protein 1 (BRPF1), with other notable BRPF1 inhibitors, namely OF-1 and GSK6853. BRPF1 is a key scaffolding protein in histone acetyltransferase (HAT) complexes, playing a crucial role in chromatin remodeling and gene transcription. Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.^{[1][2]} This document aims to furnish researchers with the necessary data and methodologies to make informed decisions when selecting a BRPF1 inhibitor for their studies.

Executive Summary

NI-57 distinguishes itself as a potent, pan-BRPF inhibitor with a chemical structure based on the N-methylquinolin-2-one scaffold. It exhibits strong binding to BRPF1, BRPF2, and BRPF3, with excellent selectivity against bromodomains outside of the BRPF family. In comparison, OF-1, also a pan-BRPF inhibitor, is based on a benzimidazolone core, while GSK6853 is a highly potent and selective inhibitor of BRPF1. This guide presents a detailed analysis of their comparative potency, selectivity, and cellular activity, supported by experimental data and protocols.

Comparative Performance Data

The following tables summarize the key quantitative data for NI-57 and its comparators, OF-1 and GSK6853. These inhibitors have been evaluated for their binding affinity and inhibitory activity against the BRPF family of proteins and their selectivity across the broader bromodomain family.

Inhibitor	Target	IC50 (nM)	Kd (nM)	Assay Method
NI-57	BRPF1	114[1]	31[1]	ALPHAscreen[1] / ITC
BRPF2	-	108[1]	ITC	
BRPF3	-	409[1]	ITC	
OF-1	BRPF1B	1200[3]	100[1]	- / ITC
BRPF2	-	500[1]	ITC	
BRPF3	-	2400[1]	ITC	
TRIM24	270[3]	-	-	
GSK6853	BRPF1	8	0.3	TR-FRET / BROMOscan
BRPF2	>1000	-	TR-FRET	
BRPF3	>1000	-	TR-FRET	

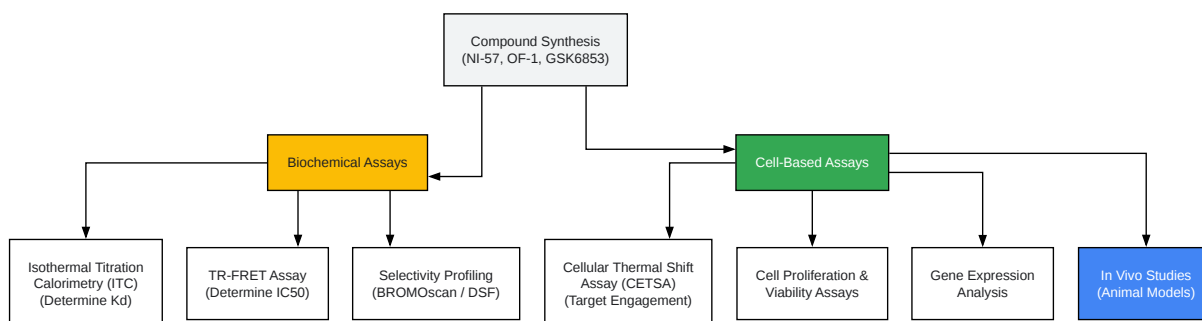
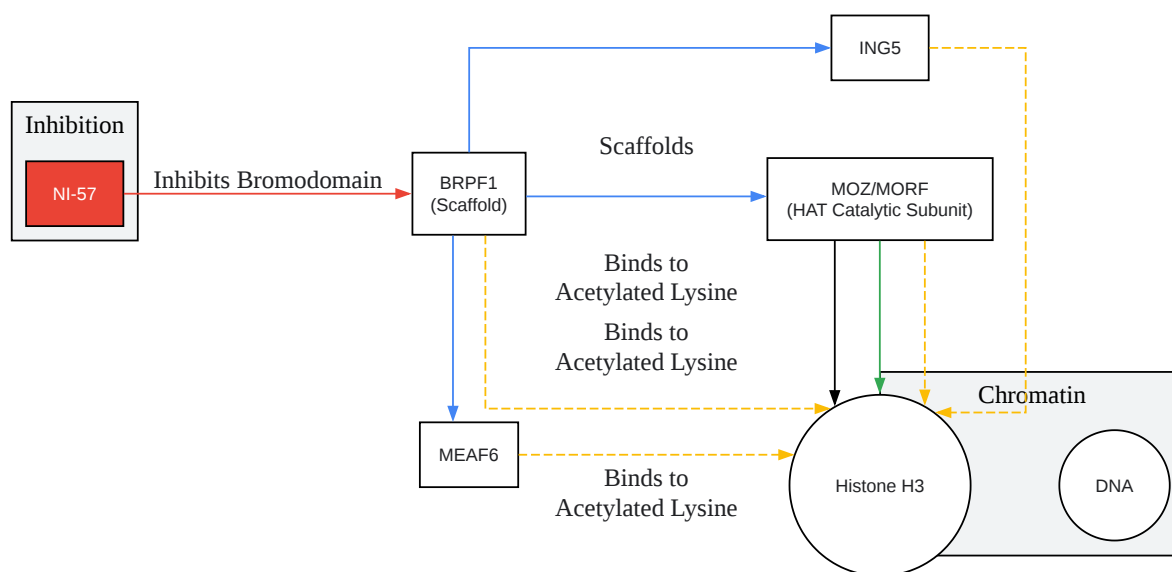
Table 1: Potency of BRPF1 Inhibitors. This table outlines the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for NI-57, OF-1, and GSK6853 against members of the BRPF family. Lower values indicate higher potency.

Inhibitor	Off-Target	Selectivity Fold (over BRPF1)	Assay Method
NI-57	BRD9	>32-fold[1]	-
TRIM24	~500-fold (IC50 = 1600 nM)[4]	BROMOscan[4]	
Other non-Class IV BRDs	Excellent[1]	DSF (47 bromodomains)[4]	
OF-1	BRD4	39-fold[1]	-
GSK6853	All other bromodomains	>1600-fold[5][6][7]	BROMOscan (34 bromodomains)[6]

Table 2: Selectivity Profile of BRPF1 Inhibitors. This table highlights the selectivity of each inhibitor against other bromodomains, a critical factor in minimizing off-target effects.

Signaling Pathway and Experimental Workflow

BRPF1 functions as a crucial scaffold within the MOZ/MORF (Monocytic Leukemia Zinc Finger Protein/MOZ-Related Factor) histone acetyltransferase (HAT) complex. This complex plays a vital role in regulating gene expression through the acetylation of histones, primarily H3K23ac. By inhibiting the BRPF1 bromodomain, compounds like NI-57 prevent the recruitment of the HAT complex to chromatin, thereby modulating gene transcription.



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